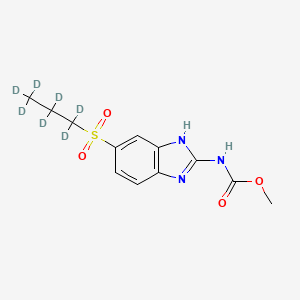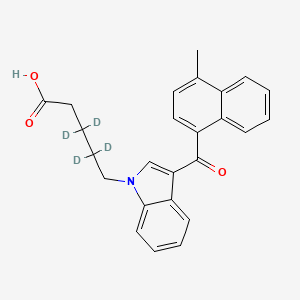
JWH-122 N-Pentanoic Acid-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MAM2201 N-pentanoic acid metabolite-d4 is a synthetic cannabinoid metabolite. It is a labeled version of MAM2201 N-pentanoic acid metabolite, which is a potential phase 1 metabolite of MAM2201 or JWH 122 . This compound is primarily used in research and forensic applications to study the metabolism and effects of synthetic cannabinoids .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Typically, the production of such labeled compounds involves specialized facilities equipped to handle isotopic labeling and ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
MAM2201 N-pentanoic acid metabolite-d4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while reduction may produce dehydrogenated derivatives .
Scientific Research Applications
MAM2201 N-pentanoic acid metabolite-d4 is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of MAM2201 N-pentanoic acid metabolite-d4 involves its interaction with cannabinoid receptors (CB1 and CB2). It acts as an agonist, binding to these receptors and mimicking the effects of endogenous cannabinoids . This interaction leads to various physiological and psychological effects, including alterations in mood, perception, and motor function .
Comparison with Similar Compounds
MAM2201 N-pentanoic acid metabolite-d4 is structurally similar to other synthetic cannabinoid metabolites, such as:
AM2201: Another synthetic cannabinoid with high affinity for CB1 and CB2 receptors.
JWH 122: A synthetic cannabinoid that also acts as an agonist at CB1 and CB2 receptors.
The uniqueness of MAM2201 N-pentanoic acid metabolite-d4 lies in its deuterium labeling, which makes it particularly useful in research applications requiring precise quantification and tracking of metabolic pathways .
Properties
Molecular Formula |
C25H23NO3 |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
3,3,4,4-tetradeuterio-5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid |
InChI |
InChI=1S/C25H23NO3/c1-17-13-14-21(19-9-3-2-8-18(17)19)25(29)22-16-26(15-7-6-12-24(27)28)23-11-5-4-10-20(22)23/h2-5,8-11,13-14,16H,6-7,12,15H2,1H3,(H,27,28)/i6D2,7D2 |
InChI Key |
CXHVTSVFMMQERU-KXGHAPEVSA-N |
Isomeric SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)C |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


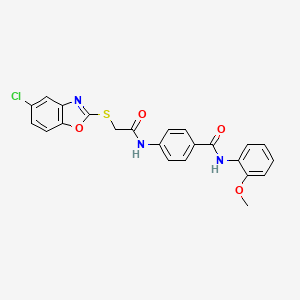
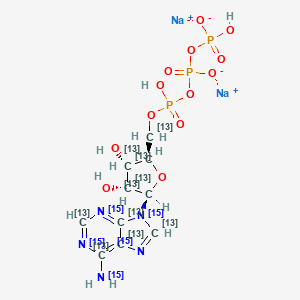
![(3S,7aR)-2,3,7,7a-Tetrahydro-2,2-dimethyl-5-(phenylmethyl)-imidazo[5,1-b]thiazole-3,7-dicarboxylic Acid-d5](/img/structure/B12413991.png)
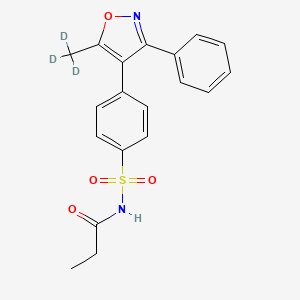
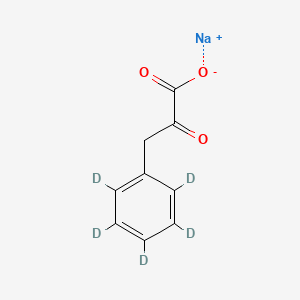
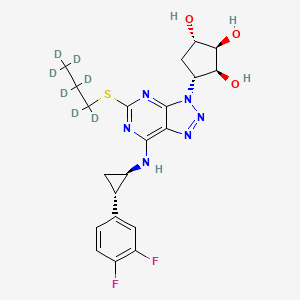
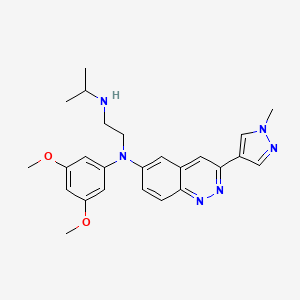
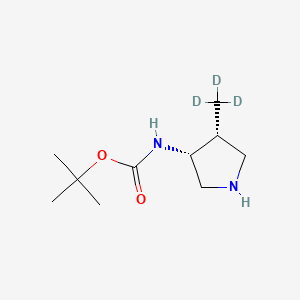
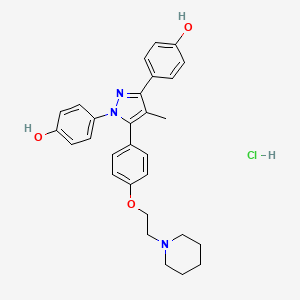
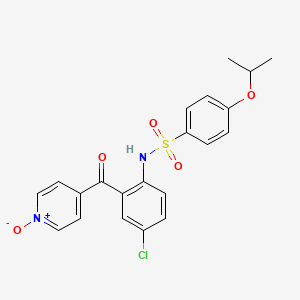
![2,2-diphenyl-2-[1-[1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]acetamide;hydrobromide](/img/structure/B12414019.png)
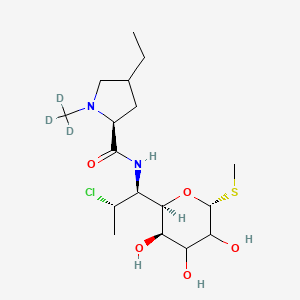
![(4R,6R)-4-hydroxy-6-[(5R,7S,10R)-10-hydroxy-5,7-dimethylundecyl]oxan-2-one](/img/structure/B12414035.png)
